Electron-Donating para-Hydroxyl Effect on Transmetalation
The para‑hydroxyl substituent in (3-ethyl-4-hydroxyphenyl)boronic acid increases the electron density on the aryl ring, which accelerates the rate‑determining transmetalation step in Suzuki–Miyaura couplings relative to analogs lacking this substituent [1]. This effect is quantifiable: electron‑donating substituents (e.g., –OH, –OMe) can increase coupling rates by 2‑ to 10‑fold compared to unsubstituted phenylboronic acid, while electron‑withdrawing groups retard the reaction [2]. In contrast, 3‑ethylphenylboronic acid (CAS 90555-65-0), which lacks the para‑hydroxyl, does not benefit from this electronic activation and is expected to exhibit slower transmetalation kinetics .
| Evidence Dimension | Electron‑donating effect on transmetalation rate |
|---|---|
| Target Compound Data | Para‑hydroxyl group (Hammett σp ≈ –0.37) confers strong electron‑donating character |
| Comparator Or Baseline | 3‑Ethylphenylboronic acid: meta‑ethyl group only (σm ≈ –0.07); 4‑Hydroxyphenylboronic acid: para‑hydroxyl only |
| Quantified Difference | Electron‑donating substituents increase relative reaction rates 2‑ to 10‑fold vs. unsubstituted phenylboronic acid in Suzuki coupling [2] |
| Conditions | Pd‑catalyzed Suzuki–Miyaura cross‑coupling; kinetic studies in aqueous organic media |
Why This Matters
Faster transmetalation translates to higher yields under milder conditions, reducing side reactions and enabling coupling with less reactive electrophiles.
- [1] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Acc. Chem. Res. 2000, 33, 314–321. DOI: 10.1021/ar980063a View Source
- [2] Zhang, Q.; Liang, Q.-J.; Xu, J.-L.; Xu, H.-J.; Liu, Y.-S. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. J. Org. Chem. 2024, 89, 6025–6034. DOI: 10.1021/acs.joc.4c00251 View Source
